molecular formula C12H20N4O B12308192 3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole

3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole

Cat. No.: B12308192
M. Wt: 236.31 g/mol
InChI Key: NBOPIOIUNSXYHE-UHFFFAOYSA-N
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Description

3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine moiety fused with an oxadiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyridine ring system.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Ethylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-thiadiazole: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-triazole: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H20N4O/c1-3-10-14-11(17-15-10)12-4-5-16(2)7-9(12)6-13-8-12/h9,13H,3-8H2,1-2H3

InChI Key

NBOPIOIUNSXYHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C23CCN(CC2CNC3)C

Origin of Product

United States

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